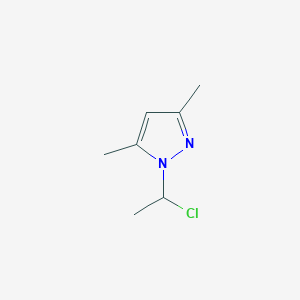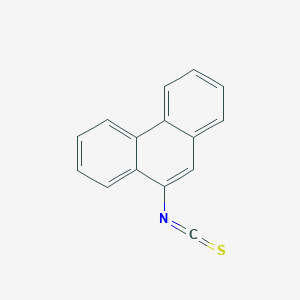
1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole, also known as CDMP, is a pyrazole derivative that has been widely used in scientific research. It is a synthetic compound that has shown promising results in various applications, including cancer therapy, neuroprotection, and insect control.
Mecanismo De Acción
The exact mechanism of action of 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole is not fully understood. However, it is believed to act through the modulation of various signaling pathways. 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a key role in the regulation of cell survival and apoptosis. 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has also been reported to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has also been reported to reduce oxidative stress and inflammation in the brain, which are associated with various neurological disorders. In addition, 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has been shown to disrupt the nervous system of insects by inhibiting acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole in lab experiments is its high purity and stability. 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole can be easily synthesized and purified, making it a reliable compound for scientific research. However, 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole also has some limitations. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. In addition, 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research on 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole. One possible direction is to investigate its potential as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an insecticide for agricultural applications. Furthermore, the development of 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole analogs with improved potency and selectivity could lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
The synthesis of 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole involves the reaction of 3,5-dimethyl-1H-pyrazole with 1-chloroethane in the presence of a base. The reaction proceeds through the substitution of the hydrogen atom of the pyrazole ring by the chloroethyl group, resulting in the formation of 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole. The purity of the compound can be enhanced by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has been investigated as a potential insecticide due to its ability to disrupt the nervous system of insects.
Propiedades
Número CAS |
102864-89-1 |
|---|---|
Nombre del producto |
1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole |
Fórmula molecular |
C7H11ClN2 |
Peso molecular |
158.63 g/mol |
Nombre IUPAC |
1-(1-chloroethyl)-3,5-dimethylpyrazole |
InChI |
InChI=1S/C7H11ClN2/c1-5-4-6(2)10(9-5)7(3)8/h4,7H,1-3H3 |
Clave InChI |
TVIZXANAFHGZQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(C)Cl)C |
SMILES canónico |
CC1=CC(=NN1C(C)Cl)C |
Sinónimos |
1H-Pyrazole, 1-(1-chloroethyl)-3,5-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















